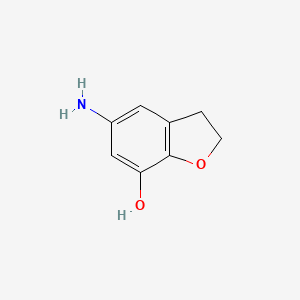

5-Amino-2,3-dihydro-1-benzofuran-7-ol

Description

Structural Significance and Prevalence of the Dihydrobenzofuran Scaffold in Organic Chemistry

The 2,3-dihydrobenzofuran (B1216630) (DHB) scaffold is a key structural unit found in a vast array of biologically active natural products and synthetic compounds. nih.govrsc.org Unlike the flat, aromatic benzofuran (B130515), the DHB core contains a saturated five-membered ring, which imparts a rigid, three-dimensional geometry to the molecule. nih.gov This defined spatial arrangement of substituents is crucial for specific interactions with biological targets.

The prevalence of this scaffold is notable in numerous natural products, often isolated from plants and fungi, where they are classified as neolignans, isoflavonoids, and alkaloids. nih.gov The inherent structural rigidity and the presence of stereocenters at the C2 and C3 positions make the DHB skeleton a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov

Table 1: Examples of Natural Products Containing the 2,3-Dihydrobenzofuran Core

| Natural Product | Source Family | Noted Biological Relevance |

|---|---|---|

| (+)-Decursivine | Apiaceae | Antitumor Activity |

| Rocaglamide | Meliaceae | Anticancer, Anti-inflammatory |

| Fomannoxin | Fungi | Phytotoxin |

| (R)-Tremetone | Asteraceae | Toxin |

This table provides select examples of natural products featuring the 2,3-dihydrobenzofuran scaffold and their associated biological significance.

Overview of Key Research Avenues for Substituted 2,3-Dihydrobenzofuran Systems

Research into substituted 2,3-dihydrobenzofuran systems is diverse and rapidly expanding, driven by the wide range of pharmacological activities these compounds exhibit. The versatility of the core structure allows for functionalization at multiple positions, leading to derivatives with tailored properties.

Key research avenues include:

Anticancer and Antitumor Agents: Many derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. rsc.orgnih.gov For example, certain substituted benzofurans have shown significant growth inhibitory activity. rsc.org

Anti-inflammatory Activity: The scaffold is a template for developing potent anti-inflammatory agents. nih.gov Some derivatives act by inhibiting key enzymes in the inflammatory cascade, such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov

Antioxidant Properties: The phenolic nature of many hydroxylated dihydrobenzofurans makes them excellent candidates for antioxidant research. They are investigated for their ability to scavenge free radicals, a property linked to the prevention of various diseases. nih.gov

Antimicrobial and Antiviral Applications: Researchers have explored the efficacy of these compounds against a spectrum of pathogens, including bacteria, fungi, and viruses. rsc.org

Central Nervous System (CNS) Activity: The rigid framework of the dihydrobenzofuran core is suitable for designing molecules that can interact with CNS receptors, leading to investigations into their potential as neuroprotective or psychoactive agents.

The development of novel synthetic methodologies to access these substituted systems in an efficient and stereoselective manner is also a major focus of contemporary organic chemistry research. nih.gov

Rationale for Focused Investigation on 5-Amino-2,3-dihydro-1-benzofuran-7-ol

While extensive literature exists for the broader class of dihydrobenzofurans, specific research into This compound is less documented in publicly accessible records. However, a strong rationale for its focused investigation can be constructed based on the established significance of its constituent functional groups on the core scaffold.

The compound features two key functional groups on the benzene (B151609) ring: an amino group (-NH2) at the C5 position and a hydroxyl group (-OH) at the C7 position. The strategic placement of these electron-donating groups is known to be critical for biological activity in related heterocyclic systems.

Key Rationales for Investigation:

Bioactivity Modulation: The presence and position of amino and hydroxyl groups on the benzofuran nucleus are closely related to antibacterial, anticancer, and antioxidant activities. rsc.orgnih.gov The phenolic hydroxyl group, in particular, is often crucial for antioxidant properties and for forming hydrogen bond interactions with biological targets. nih.govnih.gov The amino group can act as a hydrogen bond donor or acceptor and serves as a key site for further chemical modification to modulate solubility and target affinity. mdpi.com

Synthetic Intermediate: Dihydrobenzofurans with amino and other functional groups are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals. For instance, the structurally related compound, 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid, is a key intermediate in the synthesis of Prucalopride, a medication used for treating constipation. google.comgoogle.com This suggests that this compound could serve as a versatile building block for creating libraries of novel compounds for drug discovery.

Material Science Applications: Amino and hydroxyl-substituted aromatic compounds are often explored as monomers for the synthesis of high-performance polymers or as components in functional materials. The functional groups provide sites for polymerization and influence the electronic properties of the resulting materials. researchgate.net

Given the proven importance of the dihydrobenzofuran scaffold as a privileged structure and the profound influence of amino and hydroxyl substituents on the biological and chemical properties of aromatic systems, this compound represents a logical and compelling target for dedicated chemical and pharmacological investigation.

Table 2: Physicochemical Properties of Related Dihydrobenzofuran Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| 5-Amino-2,3-dihydro-1-benzofuran-7-carboxylic acid | C9H9NO3 | 179.17 | 920739-80-6 |

| 5-Amino-6-nitro-2,3-dihydrobenzofuran | C8H8N2O3 | 180.16 | 84594-78-5 |

| 5-Amino-2-benzofuran-1(3H)-one | C8H7NO2 | 149.15 | 65399-05-5 |

This table presents data for structurally similar compounds to highlight the chemical space around the target molecule. Data sourced from PubChem and other chemical suppliers. nih.govrlavie.comsigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

5-amino-2,3-dihydro-1-benzofuran-7-ol |

InChI |

InChI=1S/C8H9NO2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,10H,1-2,9H2 |

InChI Key |

LSBJYTQAEGGHFN-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 2,3 Dihydro 1 Benzofuran 7 Ol and Analogous Structures

De Novo Ring Construction Strategies for the 2,3-Dihydro-1-benzofuran Moiety

De novo synthesis, or the construction of the dihydrobenzofuran ring system from acyclic precursors, represents the most fundamental approach to this scaffold. These strategies typically involve the formation of one or more key carbon-carbon or carbon-oxygen bonds to close the five-membered dihydrofuran ring onto a benzene (B151609) ring.

Intramolecular cyclization is a dominant strategy for forming the 2,3-dihydro-1-benzofuran ring. These reactions benefit from favorable kinetics, as the reacting moieties are tethered together, facilitating ring closure. The choice of catalyst and reaction conditions can be tailored to achieve high yields and selectivity.

Acid-catalyzed reactions provide a direct route to the dihydrobenzofuran core through the cyclization of suitably substituted phenol (B47542) derivatives. Strong Brønsted or Lewis acids are employed to promote the formation of a reactive intermediate that undergoes subsequent intramolecular attack by the phenolic oxygen.

For instance, polyphosphoric acid (PPA) can catalyze the cyclization of acetal substrates. The mechanism involves initial protonation under acidic conditions, followed by the elimination of methanol to form a reactive oxonium ion. The aromatic ring then performs a nucleophilic attack on this intermediate to close the ring, which, after a second elimination, yields the benzofuran (B130515) product. wuxiapptec.com Similarly, trifluoromethanesulfonic acid (TfOH), a strong Brønsted acid, has been used in metal-free protocols to catalyze [4+1] annulation reactions between p-quinone methides and α-aryl diazoacetates, affording 2,3-dihydrobenzofurans with a quaternary carbon center. nih.gov Other approaches have utilized catalysts like Bi(OTf)₃ for the intramolecular cyclodehydration of α-aryloxyaryl ketones. nih.gov

| Catalyst | Substrate Type | Reaction Type | Ref |

| Polyphosphoric Acid (PPA) | Phenoxy Acetal | Cyclization | wuxiapptec.com |

| Trifluoromethanesulfonic Acid (TfOH) | p-Quinone Methide & Diazoacetate | [4+1] Annulation | nih.gov |

| Boron Tribromide (BBr₃) | α-Aryloxyaryl Ketone | Cyclodehydration | nih.gov |

| Bismuth(III) Triflate (Bi(OTf)₃) | α-Aryloxyaryl Ketone | Cyclodehydration | nih.gov |

Transition metal catalysis offers a powerful and versatile platform for synthesizing dihydrobenzofurans, enabling reactions under mild conditions with high efficiency and functional group tolerance. nih.govresearchgate.net Palladium, rhodium, copper, and iridium are among the most frequently used metals for these transformations. nih.gov

Palladium-catalyzed reactions are particularly prominent. The intramolecular Heck reaction, for example, allows for the cyclization of alkene-tethered aryl iodides. researchgate.net A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes has been developed to provide chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.orgthieme-connect.com Another strategy involves the palladium-catalyzed carboalkoxylation of 2-allylphenols, which couples them with aryl triflates to generate a wide range of functionalized dihydrobenzofurans in good yields and high diastereoselectivities. nih.gov Furthermore, palladium catalysis can achieve cascade cyclizations, such as the reaction of alkenyl ethers with alkynyl oxime ethers to build complex poly-heterocyclic scaffolds. nih.gov

Rhodium-catalyzed reactions have also been effectively employed. A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables a redox-neutral [3+2] annulation to construct the dihydrobenzofuran ring. organic-chemistry.org Rhodium catalysts are also used for the stereoselective C–H insertion of aryldiazoacetates to furnish 2,3-dihydrobenzofuran (B1216630) units with excellent diastereoselectivity and enantiopurity. nih.gov

Other transition metals have also proven useful. Iridium-catalyzed intramolecular cycloaddition of the C–H bond of an o-methyl ether to a C–C double bond has been reported. nih.govCopper-catalyzed intramolecular reactions of aryl pinacol boronic esters can yield chiral dihydrobenzofuran-3-ols. nih.gov

| Metal Catalyst System | Reaction Type | Substrates | Key Features | Ref |

| Pd₂ (dba)₃ / TY-Phos | Asymmetric Heck/Tsuji-Trost | o-Bromophenols, 1,3-Dienes | Excellent regio- and enantiocontrol (up to 99% ee) | organic-chemistry.orgthieme-connect.com |

| Pd(OAc)₂ / CPhos | Carboalkoxylation | 2-Allylphenols, Aryl Triflates | High diastereoselectivity (>20:1 dr) | nih.gov |

| [RhCp*Cl₂]₂ | C-H Activation / [3+2] Annulation | N-Phenoxyacetamides, 1,3-Dienes | Good functional group compatibility | organic-chemistry.org |

| Dirhodium Carboxylate | Stereoselective C-H Insertion | Aryldiazoacetates | Excellent trans diastereoselectivity (>91:9 dr) | nih.gov |

| Cu Catalyst | Intramolecular Cyclization | Aryl Pinacol Boronic Esters | Synthesis of chiral dihydrobenzofuran-3-ols | nih.gov |

Radical cyclization reactions provide an alternative pathway to dihydrobenzofurans, often proceeding under mild conditions and tolerating a variety of functional groups. wikipedia.org One established method involves the generation of aryl radicals from o-alkenyloxyarene diazonium salts. Treatment of these precursors with radical initiators leads to efficient 5-exo-trig cyclization to form the dihydrobenzofuran ring. rsc.org

Dearomatization represents a more recent and powerful strategy. For example, a dearomatization silylation of benzofurans can be achieved via silyl radical addition and subsequent endocyclic C(2)-O bond scission. This metal-free process transforms the aromatic benzofuran into a silylated dihydrobenzofuran derivative, which can serve as a versatile intermediate for further functionalization. documentsdelivered.com

Arynes are highly reactive intermediates that have been harnessed for the synthesis of a variety of complex aromatic compounds, including dihydrobenzofurans. researchgate.net The generation of arynes, typically from o-(trimethylsilyl)aryl triflates under mild, fluoride-induced conditions, has made their chemistry more accessible for synthetic applications. cbijournal.com

A direct synthesis of dihydrobenzofurans has been achieved through a route involving the insertion of arynes into formamides. The resulting intermediate is then trapped by zinc enolates of α-chlorinated methines to construct the final dihydrobenzofuran product. acs.org This method showcases the ability of aryne chemistry to facilitate multicomponent reactions for the rapid assembly of heterocyclic frameworks.

The development of stereoselective methods to control the chiral centers at the C2 and C3 positions of the dihydrobenzofuran ring is a major focus of modern organic synthesis. rsc.org These approaches can be broadly categorized into catalyst-controlled and substrate-controlled reactions.

Catalyst-controlled asymmetric synthesis utilizes chiral transition metal complexes or organocatalysts to induce enantioselectivity. As mentioned previously, palladium-catalyzed asymmetric Heck/Tsuji-Trost reactions using chiral ligands like TY-Phos are highly effective. organic-chemistry.orgthieme-connect.com Rhodium-based catalysts have been designed for the asymmetric C-H insertion of carbene precursors into C(sp³)–H bonds, yielding fluoroalkyl-substituted 2,3-dihydrobenzofurans with excellent diastereomeric and enantiomeric ratios. nih.gov Another powerful strategy is the highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium ylides and o-quinone methides, which uses a Cinchona alkaloid derivative to control stereochemistry. nih.gov

Substrate-controlled methods often rely on chiral auxiliaries or the principle of "memory of chirality". A novel method for asymmetric intramolecular conjugate addition proceeds via short-lived, axially chiral enolates with a C–O chiral axis. This approach provides access to dihydrobenzofurans with adjacent tetrasubstituted and trisubstituted carbon centers with high enantiomeric excess. jst.go.jp Another strategy involves the domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates, where the chiral phosphonyl group directs the stereochemical outcome of the reaction. rsc.orgrsc.org

| Method | Chiral Source | Key Transformation | Stereoselectivity | Ref |

| Asymmetric [4+1] Annulation | Cinchona Alkaloid Auxiliary | Ammonium Ylide + o-Quinone Methide | High dr and er | nih.gov |

| Intramolecular Conjugate Addition | Memory of Chirality (C-O Axis) | Cyclization of Axially Chiral Enolate | Up to 96% ee | jst.go.jp |

| Domino Annulation | N-Phosphonyl Chiral Auxiliary | Salicyl Imine + Bromo Malonate | Up to 99% dr | rsc.orgrsc.org |

| Pd-Catalyzed Heck/Tsuji-Trost | Chiral Ligand (TY-Phos) | o-Bromophenol + 1,3-Diene | Up to 99% ee | thieme-connect.com |

| Rh-Catalyzed C-H Insertion | Chiral Rhodium Complex | Intramolecular Carbene Insertion | >20:1 dr, up to 98:2 er | nih.gov |

Intramolecular Cyclization Reactions in Dihydrobenzofuran Synthesis.

Functional Group Introduction and Modification for 5-Amino-2,3-dihydro-1-benzofuran-7-ol.

The strategic introduction of amino and hydroxyl groups at positions 5 and 7, respectively, of the 2,3-dihydro-1-benzofuran scaffold is a critical aspect of its synthesis. The reactivity of the aromatic ring is influenced by the existing substituents, necessitating carefully chosen methodologies to achieve the desired regioselectivity.

Selective Amination Strategies at Position 5 of the Dihydrobenzofuran Core.

Direct amination of the C-H bond at position 5 of the 2,3-dihydro-1-benzofuran-7-ol core is challenging. A common and effective strategy involves electrophilic nitration followed by reduction.

Electrophilic Nitration and Subsequent Reduction:

This two-step approach is a well-established method for introducing an amino group onto an aromatic ring. The directing effects of the existing hydroxyl and dihydrofuran ether oxygen play a crucial role in the regioselectivity of the nitration step.

Nitration: The 2,3-dihydro-1-benzofuran-7-ol starting material can be subjected to nitrating agents such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. The hydroxyl group at position 7 is a strong activating group and an ortho-, para-director. The ether oxygen of the dihydrofuran ring is also an activating group and an ortho-, para-director. The interplay of these directing effects favors the introduction of the nitro group at the C5 position, which is para to the hydroxyl group and ortho to the ether linkage. A study on the nitration of 7-hydroxy-4-methyl coumarin, a structurally related heterocyclic compound, demonstrated the feasibility of nitrating the aromatic ring, yielding a mixture of nitro isomers. This suggests that similar conditions could be adapted for the nitration of 2,3-dihydro-1-benzofuran-7-ol.

Reduction: The resulting 5-nitro-2,3-dihydro-1-benzofuran-7-ol can then be reduced to the target this compound. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Sn/HCl or Fe/HCl), or transfer hydrogenation (e.g., ammonium formate with Pd/C). The choice of reducing agent can be critical to avoid the reduction of other functional groups if present.

A potential synthetic route is outlined below:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2,3-dihydro-1-benzofuran-7-ol | HNO₃, H₂SO₄ | 5-Nitro-2,3-dihydro-1-benzofuran-7-ol |

| 2 | 5-Nitro-2,3-dihydro-1-benzofuran-7-ol | H₂, Pd/C or Sn/HCl | This compound |

Hydroxylation and Functionalization Approaches at Position 7.

The introduction of a hydroxyl group at position 7 of a pre-existing 5-amino-2,3-dihydrobenzofuran can be a more complex task due to the directing effects of the amino group and the potential for side reactions.

One plausible, albeit multi-step, approach involves the synthesis of 2,3-dihydro-1-benzofuran-7-carboxylic acid, followed by a Curtius or Hofmann rearrangement to introduce an amino group at the 7-position, and then subsequent functional group manipulation to achieve the desired 5-amino-7-hydroxy substitution pattern. However, a more direct approach would be to start with a precursor that already contains the 7-hydroxy functionality or a protected version thereof.

For instance, the synthesis of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran has been reported via the cyclization of isobutenylpyrocatechol in the presence of an organic sulfonic acid. This demonstrates a method for constructing the 7-hydroxy-dihydrobenzofuran core, which can then be functionalized at the 5-position as described in the previous section.

Another potential strategy for introducing a hydroxyl group involves the Baeyer-Villiger oxidation of a corresponding 7-formyl or 7-acetyl derivative. This reaction converts a ketone or aldehyde to an ester or a formate, respectively, which can then be hydrolyzed to the desired phenol.

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 5-Amino-2,3-dihydrobenzofuran-7-carbaldehyde | m-CPBA or H₂O₂/Lewis Acid | 5-Amino-7-formyloxy-2,3-dihydrobenzofuran |

| 2 | 5-Amino-7-formyloxy-2,3-dihydrobenzofuran | NaOH, H₂O | This compound |

Multi-Component and Cascade Reactions for Substituted Dihydrobenzofurans.

Multi-component reactions (MCRs) and cascade reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted dihydrobenzofurans in a single step from readily available starting materials. These reactions involve the formation of multiple bonds in a sequential manner without the isolation of intermediates.

Several MCRs have been developed for the synthesis of highly substituted 2,3-dihydrobenzofuran derivatives. For example, a multicomponent cascade reaction involving salicylaldehydes, amines, and alkynes has been reported to yield dihydrobenzofurans. While these methods provide access to a diverse range of substituted dihydrobenzofurans, the direct synthesis of this compound through such a reaction has not been explicitly described. However, it is conceivable that with appropriately substituted starting materials, this target molecule or a close precursor could be synthesized.

For instance, a three-component reaction of a suitably substituted hydroquinone, an aldehyde, and an amine could potentially lead to the formation of the desired scaffold. The efficiency and regioselectivity of such a reaction would be highly dependent on the nature of the reactants and the reaction conditions.

Cascade reactions, often catalyzed by transition metals, also provide a powerful tool for the construction of the dihydrobenzofuran ring system. These reactions can proceed through various mechanisms, including cycloadditions and annulations, to afford complex dihydrobenzofuran structures. While a specific cascade reaction for the synthesis of this compound is not readily found in the literature, the general principles of cascade reactions could be applied to design a potential synthetic route.

| Synthetic Strategy | Advantages | Disadvantages |

| Nitration and Reduction | - Utilizes well-established and reliable reactions. - Starting material (7-hydroxy-2,3-dihydrobenzofuran) can be synthesized. | - Multi-step process. - Use of strong acids and potentially hazardous nitrating agents. - Potential for isomeric mixtures during nitration, requiring purification. |

| Hydroxylation via Baeyer-Villiger Oxidation | - Potentially a milder method for introducing the hydroxyl group. | - Requires the synthesis of the corresponding 7-formyl or 7-acetyl precursor. - The Baeyer-Villiger oxidation can have limitations with certain substrates. |

| Multi-Component/Cascade Reactions | - High atom economy and efficiency. - Fewer reaction steps and purification stages. - Can generate molecular diversity. | - The direct synthesis of the target molecule may require significant optimization. - Control of regioselectivity can be challenging. - The scope of suitable starting materials may be limited. |

Chemical Reactivity and Derivatization Studies of 5 Amino 2,3 Dihydro 1 Benzofuran 7 Ol

Reactivity Profiling of the Amino Group at Position 5.

The primary amino group at position 5 significantly influences the molecule's reactivity. As a strong activating group, it enhances the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. It also serves as a potent nucleophile, readily participating in reactions with a variety of electrophiles.

Nucleophilic Reactivity and Acylation Reactions.

The lone pair of electrons on the nitrogen atom of the amino group makes it a strong nucleophile, enabling it to react with various acylating agents such as acyl chlorides and acid anhydrides. This reaction, known as acylation, results in the formation of an amide linkage. The conversion of the amino group to an acetamido group is a common strategy used in organic synthesis. This transformation is often employed to reduce the activating effect of the amino group, thereby preventing over-substitution in electrophilic aromatic substitution reactions and protecting the amino group from oxidation. libretexts.org

The general reaction involves treating 5-Amino-2,3-dihydro-1-benzofuran-7-ol with an acylating agent, typically in the presence of a base like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl).

Table 1: Representative Acylation Reactions of Aromatic Amines

| Acylating Agent | Product | Purpose of Reaction |

|---|---|---|

| Acetic Anhydride | N-(7-hydroxy-2,3-dihydro-1-benzofuran-5-yl)acetamide | Protection of the amino group, moderation of reactivity. |

Amine-Directed Electrophilic Aromatic Substitution on the Benzene Ring.

The amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. chegg.com This directing effect is due to the ability of the nitrogen's lone pair to donate electron density into the benzene ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the attack of an electrophile. masterorganicchemistry.com

For this compound, the positions ortho (position 6) and para (position 4) to the amino group are electronically activated and are the primary sites for electrophilic attack. However, the high reactivity conferred by the amino group can sometimes lead to challenges, such as polysubstitution and oxidation, especially under harsh reaction conditions like direct nitration. libretexts.org

To control the reaction and achieve monosubstitution, the amino group is often converted into an acetamido group (-NHCOCH₃) prior to the substitution reaction. The acetamido group is still an ortho, para-director but is less activating than the amino group, which allows for more controlled reactions. After the desired substitution has occurred, the protecting acetyl group can be removed by hydrolysis to regenerate the amino group. libretexts.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophilic Reagent | Expected Major Product(s) | Notes |

|---|---|---|

| Br₂ / FeBr₃ | 4-Bromo-5-amino-2,3-dihydro-1-benzofuran-7-ol and/or 6-Bromo-5-amino-2,3-dihydro-1-benzofuran-7-ol | Reaction may lead to polybromination without protection of the amino group. |

Formation of Schiff Bases and Related Imine Derivatives.

The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction typically occurs under mild acidic or basic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases introduces a C=N double bond, which extends the conjugation of the system and can be further modified. These imine derivatives are important intermediates in the synthesis of various heterocyclic compounds and have been widely studied for their diverse biological activities. The reaction is reversible and can be driven to completion by removing water from the reaction mixture.

Table 3: Representative Schiff Base Formation Reactions

| Carbonyl Compound | Reaction Conditions | Product Type |

|---|---|---|

| Benzaldehyde | Methanol, reflux | Aromatic Schiff Base (Imine) |

| Acetone | Toluene, Dean-Stark trap | Aliphatic Schiff Base (Imine) |

Chemical Transformations Involving the Hydroxyl Group at Position 7.

The phenolic hydroxyl group at position 7 is another key site for chemical modification. Its acidic proton and the nucleophilic oxygen atom allow for reactions such as etherification and esterification. The hydroxyl group also activates the aromatic ring, although to a lesser extent than the amino group, and can participate in oxidative reactions.

Etherification and Esterification Reactions of the Phenolic Hydroxyl.

The phenolic hydroxyl group can be readily converted into an ether through reactions like the Williamson ether synthesis. wikipedia.org This involves deprotonating the phenol (B47542) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. The subsequent reaction of this phenoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an Sₙ2 mechanism yields the corresponding ether. wikipedia.orgmasterorganicchemistry.com This modification is useful for altering the solubility and electronic properties of the molecule.

Esterification of the phenolic hydroxyl can be achieved by reacting it with acyl chlorides or acid anhydrides in the presence of a base like pyridine. google.com This reaction forms a phenyl ester. Enzymatic esterification using lipases has also emerged as a method for the selective modification of phenolic compounds under milder conditions. nih.govmdpi.com

Table 4: Derivatization of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Etherification (Williamson) | 1. NaH or K₂CO₃2. CH₃I | 5-Amino-7-methoxy-2,3-dihydro-1-benzofuran |

Oxidative Coupling and Polymerization Potential of the Phenolic Moiety.

Phenolic compounds are susceptible to oxidation, which can lead to the formation of dimers or polymers through a process known as oxidative coupling. The reaction often proceeds via radical intermediates generated by one-electron oxidants like iron(III) chloride (FeCl₃) or enzymatic catalysts such as peroxidases. nih.gov In the case of this compound, oxidative coupling could potentially link molecules through the positions activated by the hydroxyl and amino groups, leading to the formation of novel, larger molecular architectures.

Dihydrobenzofurans can be synthesized through the oxidative coupling of hydroquinones with olefins. nih.gov Similarly, 5-hydroxybenzofurans have been prepared through tandem in situ oxidative coupling and cyclization reactions. thieme-connect.de This reactivity suggests that the phenolic moiety in this compound could undergo similar transformations, potentially leading to the formation of C-C or C-O bonds between monomer units. The specific outcome of such a reaction would be highly dependent on the oxidant used and the reaction conditions. This potential for polymerization could be exploited to create novel polymeric materials with specific electronic or functional properties.

Reactivity of the Dihydrofuran Ring System

The dihydrofuran ring of this compound is a key site for chemical modifications, allowing for transformations that can significantly alter the molecule's properties and applications. Its reactivity is centered on two main pathways: aromatization to the corresponding benzofuran (B130515) and cleavage of the heterocyclic ring.

The conversion of the 2,3-dihydrobenzofuran (B1216630) scaffold to the fully aromatic benzofuran system is a fundamental transformation in synthetic organic chemistry. rsc.org This dehydrogenation process re-establishes aromaticity within the heterocyclic ring, yielding benzofuran analogues that are themselves valuable structural motifs in medicinal chemistry and natural products. rsc.org While the specific dehydrogenation of this compound is not extensively detailed in dedicated studies, the reactivity can be inferred from established methods for this class of compounds.

Common strategies for the aromatization of 2,3-dihydrobenzofurans involve the use of chemical oxidants or catalytic methods. High-potential quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are frequently employed to effect this transformation. Catalytic dehydrogenation, often utilizing palladium on a carbon support (Pd/C) at elevated temperatures, represents another robust method for achieving aromatization. These methods provide access to a class of compounds with a distinct electronic and structural profile compared to their dihydro-precursors.

| Reagent/Catalyst | Typical Conditions | Description |

|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Inert solvent (e.g., benzene, toluene, dioxane), often with heating | A common and effective method for chemical dehydrogenation of various heterocyclic systems, including dihydrobenzofurans. |

| Palladium on Carbon (Pd/C) | High temperature, often in a high-boiling solvent or neat | A standard catalytic method for dehydrogenation, driving the reaction towards the stable aromatic benzofuran product. |

| Sulfur (S) | High temperature, neat or in a high-boiling solvent | A classical method for dehydrogenation, though it may require harsh conditions. |

| Manganese Dioxide (MnO2) | Inert solvent, reflux | An oxidizing agent used for the conversion of allylic and benzylic alcohols, which can also be applied to the dehydrogenation of heterocyclic rings. |

The dihydrofuran ring is susceptible to cleavage under certain reaction conditions, leading to acyclic phenolic derivatives. Studies on closely related analogues, such as 5-hydroxy-2,3-dihydrobenzofurans, have demonstrated that the furan (B31954) ring can be opened under acetylation conditions. cedia.edu.ecresearchgate.net For instance, the reaction of these heterocycles with an acetic anhydride-pyridine mixture has been shown to afford 1,4-disubstituted buta-1,3-dienes. cedia.edu.ecresearchgate.net This transformation involves the cleavage of the C-O bond within the dihydrofuran ring.

Another documented ring-opening pathway for the 2,3-dihydrobenzofuran system is its conversion to 2-ethylphenol. researchgate.net This reaction proceeds via the cleavage of the C(sp³)–O bond in the furan ring. researchgate.net More complex rearrangements have also been observed, such as Lewis acid-catalyzed intramolecular ring-opening benzannulations of dihydrofuran acetals, which lead to the formation of functionalized carbazole (B46965) structures. mdpi.comnsf.gov These studies highlight the potential for the dihydrofuran moiety to serve as a masked phenolic system that can be revealed or rearranged through targeted chemical reactions.

Rational Design of Derivatives for Targeted Research Applications

The 2,3-dihydro-1-benzofuran scaffold serves as a valuable template in rational drug design, particularly for developing ligands that target specific biological receptors. nih.govscilit.com A notable example is the development of a series of 2,3-dihydro-1-benzofuran derivatives as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.govscilit.com The CB2 receptor is a therapeutic target for managing neuropathic pain and inflammatory conditions. nih.govunipi.it

The design of these novel agonists was initiated in an effort to improve the drug-like properties of a previously identified series of potent CB2 agonists based on an N-alkyl-isatin acylhydrazone structure. nih.govscilit.com The 2,3-dihydro-1-benzofuran core was rationally chosen to mimic the structural features of the isatin-based compounds while aiming to reduce lipophilicity, a key parameter influencing a drug's pharmacokinetic profile. nih.gov

This research effort led to the synthesis and characterization of several potent and selective CB2 agonists. nih.govscilit.com Among them, the compound designated as MDA7 emerged as a highly selective agonist that demonstrated efficacy in animal models of neuropathic pain. nih.govnih.gov Further exploration of the series identified MDA42 as one of the most potent derivatives at the CB2 receptor. nih.govscilit.com The successful development of these compounds underscores the utility of the this compound backbone as a foundational structure for creating targeted therapeutic agents through rational chemical modification.

| Compound | Description | Reported Activity/Significance |

|---|---|---|

| MDA7 (1-[(3-benzyl-3-methyl-2,3-dihydro-1-benzofuran-6-yl)carbonyl]piperidine) | A rationally designed 2,3-dihydro-1-benzofuran derivative. nih.govnih.gov | Identified as a potent and highly selective CB2 receptor agonist; effective in suppressing allodynia in rat models of neuropathic pain. nih.govscilit.comnih.gov |

| MDA42 | A derivative from the same series as MDA7. nih.gov | Reported as one of the most potent compounds at the CB2 receptor in the series. nih.govscilit.com |

| MDA104 | The active S-enantiomer of the racemic MDA7 mixture. nih.gov | Demonstrates that the biological activity is stereospecific. nih.govscilit.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Amino 2,3 Dihydro 1 Benzofuran 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. Through a suite of one- and two-dimensional experiments, it is possible to assemble the complete atomic connectivity of 5-Amino-2,3-dihydro-1-benzofuran-7-ol.

The ¹H NMR spectrum of this compound provides precise information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the aliphatic protons on the dihydrofuran ring, the aromatic protons on the benzene (B151609) ring, and the exchangeable protons of the amino and hydroxyl groups.

The two methylene (B1212753) groups of the dihydrofuran ring (at positions C2 and C3) form an AA'BB' spin system. Typically, the protons at C2, being adjacent to the oxygen atom, are more deshielded and appear further downfield than the C3 protons. Both signals are expected to appear as triplets due to coupling with their vicinal neighbors. The aromatic region is expected to show two singlets for the protons at C4 and C6, as they lack adjacent protons for typical ortho- or meta-coupling. The signals for the -OH and -NH₂ protons can vary in chemical shift and may appear as broad singlets due to chemical exchange and hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.5 | Triplet | ~8.5 |

| H-3 | ~3.2 | Triplet | ~8.5 |

| H-4 | ~6.2 | Singlet | - |

| H-6 | ~6.0 | Singlet | - |

| -NH₂ | Variable (broad) | Singlet | - |

| -OH | Variable (broad) | Singlet | - |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each chemically distinct carbon atom produces a unique signal, and its chemical shift is indicative of its electronic environment. The spectrum for this compound will show eight distinct signals.

The electron-donating effects of the hydroxyl (-OH) and amino (-NH₂) groups cause a significant upfield shift (shielding) for the carbons to which they are attached (C7 and C5) and other carbons in the aromatic ring (C3a, C7a). The aliphatic carbons of the dihydrofuran ring, C2 and C3, appear in the upfield region of the spectrum, with C2 being more deshielded due to its proximity to the ether oxygen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C2 | ~71 |

| C3 | ~30 |

| C3a | ~115 |

| C4 | ~105 |

| C5 | ~135 |

| C6 | ~100 |

| C7 | ~140 |

| C7a | ~145 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by establishing correlations between nuclei. researchgate.netscielo.br

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak would be observed between the proton signals at H-2 and H-3, confirming the connectivity within the dihydrofuran ring's aliphatic chain. The absence of COSY correlations for the aromatic protons H-4 and H-6 supports their assignment as isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). nanalysis.comcolumbia.edu This technique allows for the direct assignment of carbon signals for C2, C3, C4, and C6 based on the previously assigned proton signals. For example, the proton signal at ~4.5 ppm (H-2) would show a cross-peak with the carbon signal at ~71 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons over two to three bonds (²JCH, ³JCH). sdsu.educolumbia.edu HMBC is crucial for connecting molecular fragments and assigning quaternary (non-protonated) carbons. Key correlations would include:

The aliphatic proton H-2 showing a correlation to the aromatic carbon C7a.

The proton H-3 showing correlations to aromatic carbons C3a and C4.

The aromatic proton H-4 showing correlations to C3, C5, and C7a.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by characteristic absorption bands from the hydroxyl, amino, and ether groups, as well as the aromatic ring.

The O-H stretching vibration of the phenolic group typically appears as a broad band in the 3500-3200 cm⁻¹ region. The N-H stretching of the primary amine gives rise to two distinct bands in the 3500-3300 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes. Other key absorptions include C-H stretches for the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and strong C-O stretching bands for the phenolic hydroxyl and the dihydrofuran ether linkage.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenol (B47542) O-H | Stretch | 3500 - 3200 | Strong, Broad |

| Amine N-H | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium (two bands) |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Amine N-H | Bend (Scissoring) | 1650 - 1580 | Medium |

| Aromatic C=C | Ring Stretch | 1620 - 1450 | Medium-Strong |

| Phenol C-O | Stretch | ~1200 | Strong |

| Ether C-O-C | Asymmetric Stretch | ~1250 | Strong |

SERS is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. arxiv.org This method can provide detailed information about the molecule's orientation and interaction with the surface.

For this compound, SERS analysis would reveal which parts of the molecule are in closest proximity to the metal substrate. If the molecule adsorbs via the amino or hydroxyl groups, the vibrational modes associated with these groups would likely be strongly enhanced. Alternatively, if the molecule lies flat on the surface, the aromatic ring's breathing and stretching modes would show significant enhancement due to interaction of the π-electron system with the metal. acs.org Comparing the SERS spectrum to a standard Raman spectrum allows for the deduction of the adsorption geometry, as changes in relative peak intensities and shifts in peak positions indicate specific molecule-surface interactions. researchgate.net

X-ray Crystallography for Precise Solid-State Molecular Geometry

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's structure and its behavior in the solid state.

For this compound, a single-crystal X-ray diffraction experiment would reveal the exact conformation of the dihydrobenzofuran ring system. Unlike the planar benzofuran (B130515), the 2,3-dihydro-1-benzofuran core features a saturated five-membered ring fused to the benzene ring, resulting in a non-planar geometry. The analysis would precisely quantify the puckering of the dihydrofuran ring.

Furthermore, the positions of the amino (-NH2) and hydroxyl (-OH) substituents on the aromatic ring would be unequivocally established. These functional groups are capable of forming strong hydrogen bonds. The crystallographic data would map the intricate network of intermolecular and potentially intramolecular hydrogen bonds, which dictate the crystal packing and influence the compound's physical properties. In related crystal structures, hydrogen bonding networks involving amine or hydroxyl groups are known to play a crucial role in stabilizing the crystal lattice. nih.gov

Expected Crystallographic Data Summary

While a specific crystal structure is not published, the following table outlines the type of parameters that would be determined.

| Parameter | Expected Information |

| Crystal System | Would be determined (e.g., Monoclinic, Orthorhombic). |

| Space Group | Would define the symmetry elements of the crystal lattice. |

| Unit Cell Dimensions | Precise measurements of a, b, c cell axes and angles α, β, γ. |

| Bond Lengths | Determination of all covalent bond distances (e.g., C-C, C-O, C-N) with high precision, confirming the connectivity and bond order. |

| Bond Angles | Precise measurement of the angles between adjacent bonds, defining the local geometry around each atom. |

| Torsion Angles | Would describe the conformation of the molecule, particularly the puckering of the dihydrofuran ring. |

| Hydrogen Bonding | Identification of donor-acceptor distances and angles for N-H···O, O-H···N, or O-H···O interactions, revealing the packing arrangement in the solid state. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound (C₈H₉NO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

The calculated monoisotopic mass of this compound is 167.06333 Da.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting mass spectrum would display a molecular ion peak (M⁺) corresponding to the intact molecule and several fragment ion peaks. The fragmentation pathways are predictable based on the structure. The dihydrobenzofuran core is known to undergo characteristic cleavages. nist.gov The presence of the amino and hydroxyl groups would also influence the fragmentation, often directing cleavage pathways or stabilizing certain fragments. Analysis of these fragments allows for the structural confirmation of the molecule.

Expected Key Fragments in Mass Spectrometry

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 167 | [M]⁺ (Molecular Ion) | Intact molecule after loss of one electron. |

| 152 | [M - CH₃]⁺ | Unlikely primary fragmentation, but possible through rearrangement. |

| 139 | [M - CO]⁺ or [M - C₂H₄]⁺ | Loss of carbon monoxide is common for phenols. Loss of ethene via retro-Diels-Alder type cleavage of the dihydrofuran ring is a characteristic pathway for this ring system. |

| 121 | [M - C₂H₄ - H₂O]⁺ | Subsequent loss of water from the hydroxyl group after the initial loss of ethene. |

| 93 | [C₆H₅O]⁺ or [C₆H₇N]⁺ | Represents fragments of the substituted benzene ring after cleavage of the dihydrofuran portion. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions. This absorption corresponds to the excitation of electrons from lower-energy (ground state) to higher-energy (excited state) molecular orbitals.

The chromophore in this compound is the substituted benzene ring. The presence of the electron-donating amino (-NH2) and hydroxyl (-OH) groups, known as auxochromes, directly attached to the aromatic ring significantly influences the electronic transitions. These groups have lone pairs of electrons that can be delocalized into the π-system of the benzene ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This effect typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzofuran or benzene. mdpi.com The spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the solvent polarity, as solvents can interact with the amino and hydroxyl groups, further altering the energy levels of the molecular orbitals. researchgate.net

Expected Electronic Transitions

| Transition Type | Involved Orbitals | Expected Wavelength Region | Description |

| π → π | HOMO to LUMO | ~280-320 nm | This is the primary absorption band associated with the conjugated π-system of the substituted aromatic ring. The electron-donating groups cause a shift to this longer wavelength region. |

| π → π | Deeper π orbitals | ~220-250 nm | A higher energy transition involving electrons from lower-lying π orbitals within the benzene ring. |

Computational Chemistry and Theoretical Investigations of 5 Amino 2,3 Dihydro 1 Benzofuran 7 Ol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the ground state properties of a molecule, which dictate its stability and reactivity.

Geometry Optimization and Prediction of Stable Conformers

The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that results in the lowest possible energy, representing the most stable structure of the molecule. For a flexible molecule like 5-Amino-2,3-dihydro-1-benzofuran-7-ol, which has rotatable bonds and functional groups, multiple stable conformations, or conformers, may exist.

Computational methods systematically explore the potential energy surface of the molecule to identify these stable conformers and their relative energies. The results of such an analysis would reveal the preferred spatial orientation of the amino and hydroxyl groups on the benzofuran (B130515) scaffold.

Vibrational Frequency Analysis and Spectroscopic Data Correlation

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net

By comparing the theoretically predicted vibrational spectra with experimental data (if available), chemists can confirm the structure of the synthesized compound. researchgate.net Furthermore, this analysis helps in the detailed assignment of specific vibrational modes to the stretching and bending of particular bonds within the molecule. researchgate.net For this compound, this would involve identifying the characteristic vibrational frequencies of the N-H, O-H, C-N, C-O, and aromatic C-H bonds.

Global and Local Chemical Activity Descriptors

DFT calculations can also be used to compute various chemical descriptors that quantify the reactivity of a molecule. Global descriptors provide a general measure of a molecule's reactivity, while local descriptors pinpoint the most reactive sites within the molecule.

Table 1: Common Global and Local Chemical Activity Descriptors

| Descriptor | Description |

| Global Descriptors | |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. |

| Electronegativity (χ) | Describes the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. |

| Local Descriptors | |

| Fukui Functions | Indicate the most likely sites for nucleophilic, electrophilic, and radical attack. |

| Dual Descriptor | Provides a more precise picture of nucleophilic and electrophilic sites. |

For this compound, these descriptors would help in predicting how it might interact with other chemical species.

Electronic Structure Analysis and Reactivity Prediction

The arrangement of electrons within a molecule is fundamental to its chemical behavior. Electronic structure analysis provides a detailed picture of this arrangement and helps in predicting the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests that the molecule is more reactive. The spatial distribution of the HOMO and LUMO indicates the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In the case of this compound, FMO analysis would highlight the roles of the amino and hydroxyl groups, as well as the aromatic ring, in its electronic properties.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

Typically, red regions represent areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, which are prone to nucleophilic attack. researchgate.net For this compound, an MEP map would visually identify the electron-rich areas around the oxygen and nitrogen atoms and any electron-deficient regions, thereby providing a clear guide to its reactive sites. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density between filled Lewis-type (donor) orbitals and empty non-Lewis-type (acceptor) orbitals within a molecule. This analysis provides quantitative insights into intramolecular interactions, charge transfer, and the stability conferred by these interactions. For a molecule like this compound, NBO analysis would be crucial in understanding the electronic contributions of the amino (-NH₂) and hydroxyl (-OH) substituents to the benzofuran framework.

In analogous benzofuran systems, NBO analysis has been employed to investigate hyperconjugative interactions. The delocalization of electron density is quantified by the second-order perturbation energy, E(2), which indicates the stabilization energy due to donor-acceptor interactions. For this compound, significant interactions are expected to involve the lone pairs of the oxygen and nitrogen atoms.

Key expected intramolecular interactions include:

n(N) → π : Delocalization of the nitrogen lone pair (n) into the antibonding π orbitals of the aromatic ring. This interaction is characteristic of amino-substituted aromatic systems and contributes significantly to the electron-donating nature of the amino group, increasing the electron density of the benzene (B151609) ring.

n(O) → π : Delocalization of the oxygen lone pairs from the hydroxyl group and the furan (B31954) ring ether oxygen into the π orbitals of the aromatic system. These interactions are fundamental to the electronic structure of phenols and benzofurans.

π → π* : Interactions between the π orbitals of the benzene ring, indicating electron delocalization within the aromatic system.

The presence of both a strong electron-donating amino group and a hydroxyl group on the aromatic ring would lead to substantial charge delocalization. This delocalization enhances the stability of the molecule. NBO analysis of related substituted benzofurans has shown that such donor-acceptor interactions result in significant stabilization energies. researchgate.net The charge distribution is also heavily influenced, with the NBO analysis typically showing a net negative charge on the electronegative oxygen and nitrogen atoms and a corresponding positive charge on the adjacent carbon and hydrogen atoms.

A hypothetical summary of significant NBO interactions for a related benzofuran derivative is presented in the table below to illustrate the nature of these interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) N₅ | π* (C₆-C₇) | 25.8 | 0.28 | 0.082 |

| LP (2) O₈ | π* (C₇-C₉) | 18.5 | 0.35 | 0.076 |

| π (C₆-C₇) | π* (C₉-C₁₀) | 15.2 | 0.25 | 0.060 |

| Note: This data is hypothetical and based on typical values for amino and hydroxyl-substituted aromatic systems. Atom numbering is illustrative. |

Prediction of Optical and Photophysical Properties

Molecules with significant intramolecular charge transfer, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, are known to exhibit nonlinear optical (NLO) properties. The first-order hyperpolarizability (β) is a key measure of a molecule's NLO response. Benzofuran derivatives are considered promising candidates for NLO materials. illinois.edu

The presence of the electron-donating amino and hydroxyl groups on the benzofuran ring of this compound suggests that this molecule could possess notable NBO properties. The charge delocalization from these groups into the aromatic ring can be enhanced under an external electric field, leading to a large hyperpolarizability.

Computational studies on various benzofuran derivatives using Density Functional Theory (DFT) have been performed to calculate their NLO properties. For instance, studies on 2-phenylbenzofuran (B156813) derivatives have shown that their first-order hyperpolarizability can be significant. illinois.edu Another study on a novel benzofuran derivative, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (B92270), also reported calculations of polarizability and hyperpolarizability. researchgate.net

The table below presents calculated NLO properties for some benzofuran derivatives from the literature to provide a comparative context.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

| 2-Phenylbenzofuran Derivative 1 | 3.5 | 2.8 x 10⁻²³ | 4.00 x 10⁻³⁰ |

| 2-Phenylbenzofuran Derivative 2 (with stronger donor/acceptor groups) | 6.8 | 3.5 x 10⁻²³ | 43.57 x 10⁻³⁰ |

| 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine researchgate.net | 5.47 | 5.0 x 10⁻²³ | 11.2 x 10⁻³⁰ |

Based on these analogous systems, it is predicted that this compound would exhibit a significant first hyperpolarizability value, making it a candidate for investigation as an NLO material. The partially saturated dihydrofuran ring might slightly reduce the π-conjugation compared to a fully aromatic benzofuran, which could modulate its NLO response.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. It provides insights into the nature of electronic transitions, such as the orbitals involved and the charge-transfer character.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic ring. The amino and hydroxyl groups, being strong auxochromes, are expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzofuran core.

Computational studies on other substituted benzofurans have demonstrated a good correlation between TD-DFT calculated spectra and experimental data. aip.org These studies show that the lowest energy electronic transitions typically correspond to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). aip.org In molecules with electron-donating substituents like -NH₂ and -OH, the HOMO is often localized on the aromatic ring and these substituents, while the LUMO is distributed over the π-system of the ring. This HOMO→LUMO transition, therefore, has a significant intramolecular charge transfer (ICT) character.

A study on benzofuran derivatives with various donor and acceptor substituents showed that the presence of an -NH₂ or -OH group leads to absorption maxima in the UV-A range. The calculated absorption wavelengths for these derivatives in a solvent like THF were found to be around 330-340 nm. aip.org

The table below shows representative TD-DFT calculated excitation energies and corresponding wavelengths for a similar amino-substituted benzofuran derivative.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.65 | 340 | 0.15 | HOMO → LUMO (95%) |

| S₀ → S₂ | 4.10 | 302 | 0.08 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 4.55 | 272 | 0.25 | HOMO → LUMO+1 (91%) |

| Note: This data is illustrative and based on findings for 2-(5-formylbenzofuran-2-yl)acetamide with an amino group modification. aip.org |

For this compound, similar transitions are anticipated, with the primary absorption band being attributed to the HOMO-LUMO transition, characterized by charge transfer from the substituted benzene ring to the π* orbitals.

Quantum Chemical Characterization of Intermolecular Interactions

The functional groups of this compound, namely the amino (-NH₂) and hydroxyl (-OH) groups, are capable of forming strong intermolecular hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor (O-H···A) and acceptor (D-H···O), while the amino group can also act as both a donor (N-H···A) and an acceptor (D-H···N). These interactions are crucial in determining the solid-state structure (crystal packing) and its interactions with other molecules, such as solvents or biological receptors.

Quantum chemical calculations can be used to model these intermolecular interactions and quantify their strength. Methods like DFT can be used to optimize the geometry of molecular dimers or clusters and calculate the interaction energy, often corrected for basis set superposition error (BSSE).

For this compound, several types of intermolecular hydrogen bonds are possible:

O-H···N : Between the hydroxyl group of one molecule and the amino group of another.

N-H···O : Between the amino group of one molecule and the hydroxyl or ether oxygen of another.

O-H···O : Between the hydroxyl group of one molecule and the hydroxyl or ether oxygen of another.

π-π stacking : Interactions between the aromatic rings of adjacent molecules.

Studies on aminophenol derivatives have used DFT to investigate their stability and reactivity, which are influenced by both intra- and intermolecular hydrogen bonding. researchgate.net Similarly, investigations into the non-covalent interactions of benzofuran with other molecules have highlighted the importance of dispersion forces and π-π interactions. illinois.edu The interaction energy for a benzofuran-formaldehyde complex, for example, was calculated to be around 20 kJ/mol, dominated by dispersion. illinois.edu Hydrogen bonds involving -OH and -NH₂ groups are typically stronger. For instance, interaction energies for C-H···O hydrogen bonds with aromatic amino acids have been calculated to be in the range of 8-10 kJ/mol, and conventional O-H···O or N-H···O bonds are significantly stronger. shd-pub.org.rsshd-pub.org.rs

The combination of strong hydrogen bonding sites and a π-system suggests that this compound would exhibit a complex network of intermolecular interactions, leading to a stable crystal lattice.

Non Pharmacological Applications and Emerging Research Directions

Role as a Photo-sensitizer in Dye-Sensitized Solar Cells (DSSCs) or Related Systems

Currently, there is no specific research literature detailing the application of 5-Amino-2,3-dihydro-1-benzofuran-7-ol as a photosensitizer in dye-sensitized solar cells. However, the broader class of benzofuran-containing organic dyes has been investigated for this purpose. For instance, novel donor-acceptor π-conjugated fluorescent dyes incorporating a benzofuro[2,3-c]oxazolo[4,5-a]carbazole structure have been synthesized and tested as sensitizers in DSSCs. rsc.org In a different study, dyes based on a thieno[2,3-f]benzofuran (BDF) core, which offers a highly planar structure and strong electron-donating capabilities, were designed and synthesized for use in DSSCs. nih.gov These examples highlight the potential of the benzofuran (B130515) motif in photovoltaic applications, suggesting a possible, though currently unexplored, avenue for this compound.

Potential in Organic Electronics: Conductive Polymers and Organic Transistors

The potential for this compound in organic electronics remains a largely theoretical area of research. The amino group on the molecule offers a potential site for electropolymerization, a common method for creating conductive polymers. Research on other amino-functionalized aromatic compounds has demonstrated the feasibility of forming conductive polymer films. For example, 5-amino-1,10-phenanthroline has been successfully electropolymerized to form a conducting polymer on various electrode substrates. researchgate.net The development of novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole (B189464) derivatives has also been explored for their potential application as emissive layers in Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com These studies suggest that the amino functionality of this compound could similarly be leveraged for the synthesis of novel polymeric materials for organic electronic devices, though direct experimental evidence is not yet available.

Interactions with Advanced Materials: Insights from Graphene Complex Studies

Direct studies on the interaction of this compound with advanced materials like graphene have not been reported. The field of graphene-biomolecule interactions is, however, an active area of research. Theoretical studies involving density functional theory (DFT) calculations and molecular dynamics (MD) simulations have been used to understand the adsorption mechanisms of amino acids on graphene and functionalized graphene nanosheets. These studies indicate that non-covalent binding is a key interaction mechanism. The presence of both an amino and a hydroxyl group on this compound provides potential sites for interaction with graphene surfaces through hydrogen bonding and π-stacking, but experimental validation of such complexes is needed.

Applications in Analytical Chemistry and Sensor Development

The application of this compound in analytical chemistry and sensor development is not documented in current literature. However, the inherent functionalities of the molecule, specifically the amino and hydroxyl groups, present possibilities for its use as a recognition element in chemical sensors. These groups can potentially interact with various analytes through hydrogen bonding or other non-covalent interactions, leading to a detectable signal. The development of sensors based on related benzofuran structures for the detection of specific ions or molecules could serve as a blueprint for future research involving this compound.

Precursor or Intermediate in the Synthesis of Non-Pharmaceutical Fine Chemicals

This compound holds potential as a versatile precursor or intermediate in the synthesis of a variety of non-pharmaceutical fine chemicals. The amino and hydroxyl groups can be readily modified to introduce other functionalities or to build more complex molecular architectures. Benzofuran derivatives, in general, are important synthons in organic chemistry. clockss.org For example, they are used in the synthesis of antioxidants and other complex natural products. rsc.org The specific substitution pattern of this compound makes it a potentially valuable building block for creating novel dyes, polymers, or other functional organic materials, although specific synthetic routes to non-pharmaceutical fine chemicals originating from this compound are not yet established in the literature.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-2,3-dihydro-1-benzofuran-7-ol and its derivatives?

- Methodological Answer : A common approach involves functionalizing the benzofuran core via epichlorohydrin under basic conditions (e.g., anhydrous K₂CO₃) to form epoxy intermediates. These intermediates are then reacted with amines or N-substituted piperazines to yield amino alcohol derivatives . Alternative methods include oxidative cyclization using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in fluorinated solvents (e.g., hexafluoropropanol), which facilitates room-temperature reactions for dihydrobenzofuran derivatives .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential for confirming functional groups and substitution patterns. X-ray crystallography is particularly valuable for resolving ambiguities in stereochemistry, as demonstrated in studies of benzofuran derivatives where hydrogen bonding and planar geometry were confirmed via crystallographic data .

Advanced Research Questions

Q. How can researchers address contradictions in reported crystallographic data for benzofuran derivatives?

- Methodological Answer : Discrepancies often arise from variations in intermolecular interactions (e.g., hydrogen bonding, π-π stacking). To resolve these, cross-validate findings using complementary techniques like single-crystal X-ray diffraction paired with computational modeling (DFT). For example, planar deviations in benzofuran cores can be quantified via least-squares plane analysis (mean deviation: 0.005 Å) . Additionally, replicate experiments under standardized crystallization conditions (e.g., solvent evaporation in benzene) improve reproducibility .

Q. What strategies optimize reaction yields during N-substitution of 2,3-dihydrobenzofuran derivatives?

- Methodological Answer : Key factors include:

- Catalyst selection : Anhydrous K₂CO₃ enhances nucleophilic substitution efficiency by deprotonating amines .

- Reaction time and temperature : Prolonged reflux (5+ hours) in polar aprotic solvents (e.g., methanol/water mixtures) ensures complete conversion .

- Purification : Column chromatography with ethyl acetate maximizes separation of N-substituted products from unreacted starting materials .

Q. How do electronic effects of substituents influence the biological activity of benzofuran derivatives?

- Methodological Answer : Electron-donating groups (e.g., -OCH₃, -NH₂) enhance π-electron density in the benzofuran ring, potentially increasing interactions with biological targets like α-adrenergic receptors. Activity can be assessed via in vitro binding assays, with structural modifications guided by SAR studies. For example, aminoalkanol derivatives exhibit α-adrenolytic activity due to hydrogen-bonding interactions between the hydroxyl group and receptor residues .

Q. What experimental precautions are necessary to ensure stability during long-term storage of benzofuran derivatives?

- Methodological Answer : Store compounds in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation. Maintain temperatures below -20°C for labile derivatives (e.g., those with free -OH or -NH₂ groups). Purity should be periodically verified via HPLC or melting-point analysis (e.g., 436–437 K for acid derivatives) .

Data Analysis and Interpretation

Q. How can researchers reconcile conflicting biological activity data across similar benzofuran derivatives?

- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell-line differences) or impurities. Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.